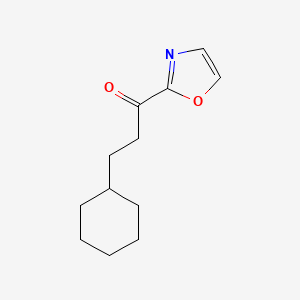

2-(3-Cyclohexylpropionyl)oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexyl-1-(1,3-oxazol-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-11(12-13-8-9-15-12)7-6-10-4-2-1-3-5-10/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWFDVDGCXETNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642051 | |

| Record name | 3-Cyclohexyl-1-(1,3-oxazol-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-06-3 | |

| Record name | 3-Cyclohexyl-1-(1,3-oxazol-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 2-(3-Cyclohexylpropionyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known basic properties of 2-(3-Cyclohexylpropionyl)oxazole. Due to the limited publicly available data specific to this compound, this document also explores the broader context of the oxazole and cyclohexyl moieties, drawing from existing literature on related structures to infer potential characteristics and areas of interest for research and development. This guide aims to serve as a foundational resource for scientists and professionals in drug discovery and medicinal chemistry by presenting the available chemical data, outlining general synthetic approaches, and discussing the potential biological significance of this scaffold.

Introduction

This compound is a heterocyclic organic compound featuring a central oxazole ring. The oxazole motif is a well-established pharmacophore found in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] These activities include but are not limited to anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][4] The presence of the cyclohexylpropionyl substituent at the 2-position of the oxazole ring introduces lipophilic character, which can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. This guide summarizes the known physicochemical properties of this compound and discusses the potential for this compound within the broader landscape of oxazole-based drug discovery.

Physicochemical Properties

Detailed experimental data for this compound is scarce in peer-reviewed literature. However, basic chemical information and predicted properties have been compiled from chemical databases.[5][6]

| Property | Value | Reference |

| CAS Number | 898759-06-3 | [5] |

| Molecular Formula | C₁₂H₁₇NO₂ | [5][6] |

| Molecular Weight | 207.27 g/mol | [5][6] |

| Predicted Boiling Point | 317.6 ± 25.0 °C | [5] |

| Predicted Density | 1.057 ± 0.06 g/cm³ | [5] |

| Predicted pKa | -1.71 ± 0.10 | [5] |

Synthesis and Characterization

General Synthetic Strategy

A plausible synthetic route could involve the acylation of a 2-lithiated or 2-magnesiated oxazole with 3-cyclohexylpropionyl chloride. Alternatively, coupling reactions involving oxazole-2-carboxylic acid derivatives and a cyclohexylpropyl organometallic reagent could be employed. The diagram below illustrates a generalized workflow for the synthesis of a 2-substituted oxazole derivative.

Characterization

The characterization of the synthesized compound would typically involve a combination of spectroscopic and analytical techniques to confirm its structure and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the cyclohexyl ring, the methylene protons of the propionyl chain, and the protons of the oxazole ring. |

| ¹³C NMR | Resonances for the carbons of the cyclohexyl group, the propionyl chain (including the carbonyl carbon), and the carbons of the oxazole ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (207.27 m/z for [M]⁺ or 208.27 m/z for [M+H]⁺). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone, C=N and C-O stretching of the oxazole ring, and C-H stretching of the cyclohexyl and alkyl groups. |

| Elemental Analysis | The percentage composition of Carbon, Hydrogen, and Nitrogen should be in agreement with the calculated values for the molecular formula C₁₂H₁₇NO₂. |

Potential Biological Activity and Mechanism of Action

Specific biological data for this compound is not available. However, the oxazole core is a key feature in many biologically active compounds.

Insights from Related Oxazole Derivatives

-

Anticancer Activity: Many oxazole derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[7][8] Some have been shown to act as inhibitors of crucial cellular targets like tyrosine kinases or to interfere with microtubule polymerization.[9]

-

Antimicrobial Activity: The oxazole scaffold is present in compounds with significant antibacterial and antifungal properties.[1][2]

-

Anti-inflammatory Effects: Certain oxazole-containing molecules exhibit anti-inflammatory activity, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[10]

The cyclohexyl group, being a bulky and lipophilic moiety, can influence the binding affinity of the molecule to its biological target and affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Hypothetical Signaling Pathway Involvement

Given the known activities of other oxazole-containing compounds, it is plausible that this compound could interact with various cellular signaling pathways. For instance, if it were to possess anticancer properties, it might modulate pathways involved in cell cycle regulation or apoptosis. The following diagram illustrates a hypothetical mechanism where an oxazole compound inhibits a receptor tyrosine kinase (RTK), leading to the downregulation of a pro-survival pathway.

Conclusion and Future Directions

This compound is a molecule with a chemical structure that suggests potential for biological activity, given the established importance of the oxazole scaffold in medicinal chemistry. The presence of a cyclohexylpropionyl group adds a lipophilic dimension that could be explored for optimizing pharmacokinetic properties.

Currently, there is a significant lack of empirical data on the synthesis, characterization, and biological evaluation of this specific compound. Therefore, future research should focus on:

-

Development of a robust synthetic protocol and thorough characterization of the compound.

-

In vitro screening against a panel of biological targets, including cancer cell lines, bacterial and fungal strains, and key enzymes involved in inflammation.

-

In-depth mechanistic studies to elucidate any observed biological activity, including the identification of molecular targets and signaling pathways.

The information presented in this guide, while limited by the available data, provides a starting point for researchers interested in exploring the potential of this compound and its analogs in drug discovery and development.

References

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjmpr.com [wjmpr.com]

- 4. Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 898759-06-3 [m.chemicalbook.com]

- 6. This compound CAS#: 898759-06-3 [amp.chemicalbook.com]

- 7. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US5945539A - Oxazole derivatives and use thereof - Google Patents [patents.google.com]

Technical Guide: 2-(3-Cyclohexylpropionyl)oxazole - Chemical Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and a plausible synthetic route for 2-(3-Cyclohexylpropionyl)oxazole. Due to the limited availability of specific experimental data for this compound in published literature, this guide outlines a robust and well-established synthetic methodology for the preparation of 2-acyl oxazoles. The detailed experimental protocols are based on analogous reactions and provide a strong foundation for the successful synthesis and purification of the target molecule. This document is intended to be a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a central oxazole ring substituted at the 2-position with a 3-cyclohexylpropanoyl group. The chemical structure and key properties are summarized below.

Chemical Structure:

Figure 1. Chemical Structure of this compound

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 898759-06-3 | [1] |

| Molecular Formula | C12H17NO2 | [1][2] |

| Molecular Weight | 207.27 g/mol | [1][2] |

| Boiling Point (Predicted) | 317.6 ± 25.0 °C | [2] |

| Density (Predicted) | 1.057 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | -1.71 ± 0.10 | [2] |

Proposed Synthesis

A highly efficient and contemporary method for the synthesis of 2-acyl oxazoles involves the reaction of a 2-magnesiated oxazole (an oxazole Grignard reagent) with a Weinreb amide.[3][4] This approach is favored due to its high yield and the prevention of over-addition, a common side reaction with more reactive organometallics.[5]

The proposed two-step synthesis for this compound is as follows:

-

Step 1: Synthesis of the Weinreb Amide. 3-Cyclohexylpropanoic acid is converted to its corresponding N-methoxy-N-methylamide (Weinreb amide).

-

Step 2: Acylation of Oxazole. The Weinreb amide is then reacted with the Grignard reagent derived from oxazole to yield the final product.

Experimental Protocols

Step 1: Synthesis of N-methoxy-N-methyl-3-cyclohexylpropanamide (Weinreb Amide)

This protocol is adapted from standard procedures for Weinreb amide formation from carboxylic acids.[6][7]

-

Materials:

-

3-Cyclohexylpropanoic acid

-

Oxalyl chloride or Thionyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Triethylamine or Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

-

-

Procedure:

-

To a solution of 3-cyclohexylpropanoic acid (1 equivalent) in anhydrous DCM, add a catalytic amount of DMF.

-

Slowly add oxalyl chloride (1.1 equivalents) to the solution at 0 °C. The reaction mixture is stirred at room temperature until gas evolution ceases.

-

The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 3-cyclohexylpropanoyl chloride.

-

In a separate flask, a suspension of N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) in anhydrous DCM is cooled to 0 °C.

-

Triethylamine (2.5 equivalents) is added dropwise, and the mixture is stirred for 15-20 minutes.

-

The crude 3-cyclohexylpropanoyl chloride, dissolved in anhydrous DCM, is added dropwise to the amine solution at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with saturated aqueous NaHCO3, brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford N-methoxy-N-methyl-3-cyclohexylpropanamide.

-

Step 2: Synthesis of this compound

This protocol is based on the general method for the reaction of Weinreb amides with 2-magnesiated oxazoles.[3][4]

-

Materials:

-

N-methoxy-N-methyl-3-cyclohexylpropanamide (from Step 1)

-

Oxazole

-

Isopropylmagnesium chloride (i-PrMgCl) solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

A solution of oxazole (1.2 equivalents) in anhydrous THF is cooled to -10 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Isopropylmagnesium chloride solution (1.2 equivalents) is added dropwise, maintaining the temperature below -10 °C.

-

The resulting mixture is stirred at this temperature for 30-60 minutes to ensure the complete formation of the 2-oxazolylmagnesium chloride.

-

A solution of N-methoxy-N-methyl-3-cyclohexylpropanamide (1 equivalent) in anhydrous THF is then added dropwise to the Grignard reagent solution, maintaining the temperature below -10 °C.

-

The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction is carefully quenched at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

-

The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield this compound.

-

Synthesis Workflow Diagram

The following diagram illustrates the proposed two-step synthesis of this compound.

References

- 1. This compound CAS#: 898759-06-3 [amp.chemicalbook.com]

- 2. This compound CAS#: 898759-06-3 [m.chemicalbook.com]

- 3. Reactions between Weinreb amides and 2-magnesiated oxazoles: a simple and efficient preparation of 2-acyl oxazoles. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Reactions between Weinreb amides and 2-magnesiated oxazoles: a simple and efficient preparation of 2-acyl oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 6. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]

- 7. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to the Spectroscopic Data of 2-(3-Cyclohexylpropionyl)oxazole

Introduction

2-(3-Cyclohexylpropionyl)oxazole is a molecule of interest in medicinal chemistry and drug discovery due to the presence of the oxazole ring, a key pharmacophore in many biologically active compounds. The cyclohexylpropionyl side chain imparts lipophilicity, which can be crucial for modulating pharmacokinetic and pharmacodynamic properties. Accurate characterization of this compound is essential for its development and application. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with the methodologies for their acquisition.

Predicted Spectroscopic Data

The data presented in the following tables are predicted values and typical ranges derived from known spectroscopic data of 2-acyloxazoles and cyclohexyl derivatives. These tables offer a clear and structured summary for easy reference and comparison.

2.1. ¹H NMR (Proton Nuclear Magnetic Resonance) Data

Predicted solvent: CDCl₃, Spectrometer frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | s | 1H | H5-oxazole |

| ~7.35 | s | 1H | H4-oxazole |

| ~3.05 | t | 2H | -CO-CH₂- |

| ~1.75 | m | 2H | -CH₂-CH₂-cyclohexyl |

| ~1.60 - 1.80 | m | 5H | Cyclohexyl-H |

| ~1.10 - 1.30 | m | 6H | Cyclohexyl-H |

| ~0.85 - 1.00 | m | 2H | Cyclohexyl-H |

2.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Predicted solvent: CDCl₃, Spectrometer frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~188.0 | C=O (keto) |

| ~161.0 | C2-oxazole |

| ~143.0 | C5-oxazole |

| ~130.0 | C4-oxazole |

| ~40.0 | -CO-CH₂- |

| ~37.5 | Cyclohexyl-CH |

| ~33.0 | Cyclohexyl-CH₂ |

| ~31.5 | -CH₂-CH₂-cyclohexyl |

| ~26.5 | Cyclohexyl-CH₂ |

| ~26.0 | Cyclohexyl-CH₂ |

2.3. IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120 | Medium | C-H stretch (oxazole ring) |

| ~2925, ~2850 | Strong | C-H stretch (cyclohexyl) |

| ~1710 | Strong | C=O stretch (keto) |

| ~1580 | Medium | C=N stretch (oxazole ring) |

| ~1450 | Medium | CH₂ scissoring |

| ~1100 | Medium | C-O-C stretch (oxazole ring) |

2.4. MS (Mass Spectrometry) Data

Predicted ionization method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 207 | High | [M]⁺ (Molecular Ion) |

| 124 | Medium | [M - C₆H₁₁]⁺ |

| 96 | High | [C₆H₁₁-CH₂]⁺ |

| 83 | High | [C₆H₁₁]⁺ |

| 69 | Medium | [Oxazole-C=O]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, 16-32 scans, and a pulse angle of 45 degrees.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same 100 MHz spectrometer. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024-4096 scans. Proton decoupling (e.g., broadband decoupling) should be applied to simplify the spectrum.

3.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the neat compound directly onto the ATR crystal. For thin-film analysis, dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane), deposit a drop onto a KBr or NaCl plate, and allow the solvent to evaporate.

-

Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹ using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

3.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to generate the mass spectrum.

-

Data Acquisition: Scan a mass range from m/z 40 to 500 to detect the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be performed to confirm the elemental composition of the molecular ion and key fragments.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Synthetic and Spectroscopic Characterization Workflow.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental procedures to verify them. Researchers can use this information to guide their synthetic and analytical efforts in the development of novel oxazole-based compounds.

The Pharmacological Potential of Oxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered heterocycle containing oxygen and nitrogen, is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This versatility has led to the development of numerous oxazole-containing compounds with therapeutic potential. This technical guide provides an in-depth overview of the significant biological activities of oxazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to aid in the rational design and development of novel oxazole-based therapeutic agents.

Anticancer Activity

Oxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines, including multidrug-resistant strains.[2][3] Their mechanisms of action are diverse, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[4][5]

Mechanisms of Anticancer Action

Several key cellular targets have been identified for the anticancer effects of oxazole derivatives:

-

Tubulin Polymerization Inhibition: A significant number of oxazole-containing compounds exert their anticancer effects by interfering with microtubule dynamics. They bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[4][6][7]

-

Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition: STAT3 is a transcription factor that is constitutively activated in many types of cancer, promoting cell proliferation, survival, and angiogenesis. Certain oxazole derivatives have been shown to inhibit the STAT3 signaling pathway by preventing its dimerization and subsequent nuclear translocation, thereby downregulating the expression of its target genes.[4][8][9]

-

G-Quadruplex Stabilization: G-quadruplexes are four-stranded DNA structures found in telomeres and promoter regions of oncogenes. Stabilization of these structures by small molecules can inhibit telomerase activity and downregulate oncogene expression. Some oxazole derivatives have been identified as potent G-quadruplex stabilizers.[4][10]

-

Kinase Inhibition: Oxazole derivatives can act as inhibitors of various protein kinases that are crucial for cancer cell signaling, including those involved in cell growth and division.[11]

-

Topoisomerase Inhibition: These compounds can also target DNA topoisomerases, enzymes essential for DNA replication and transcription, leading to DNA damage and apoptosis.[4][5]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected oxazole derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline based 1,3,4-oxadiazole | NCI 60 panel | 0.40 - 15.8 | [12] |

| Benzothiophene-based 1,3,4-oxadiazole | HT29 | 1.3 - 2.0 | [12] |

| 1,3,4-oxadiazole–thiazolidinedione hybrids | MCF-7 | 7.74 - 7.87 | [12] |

| Quinazoline based 1,3,4-oxadiazole | MCF-7, A549, MDA-MB-231 | 0.34 - 2.45 | [12] |

| Oxazolo[5,4-d]pyrimidine (3g) | HT29 | 58.44 | [13] |

| Ferulic and caffeic acid-based 1,3,4 oxadiazole (Compound 5) | U87, T98G, LN229 | 34.4 - 37.9 | [14] |

| 2-(3-(6-chloro-5-methylpyridin-3-yl)phenyl)-5-(1-methyl-1H-indazol-3-yl)-1,3,4-oxadiazole (CHK9) | Lung cancer cells | 4.8 - 5.1 | [15] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Oxazole derivative stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[2]

-

Prepare serial dilutions of the oxazole derivative in the culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

-

Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[11]

-

Remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents.[16] Oxazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[17]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of oxazole derivatives are not as extensively studied as their anticancer effects, but some potential targets include:

-

Enzyme Inhibition: Oxazoles can inhibit essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[17]

-

Cell Wall Synthesis Inhibition: Some derivatives may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

-

Biofilm Formation Inhibition: Oxazole compounds have been shown to inhibit the formation of microbial biofilms, which are communities of microorganisms that are highly resistant to antibiotics.[18]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected oxazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Amido sulfonamido methane linked bisoxazole | Staphylococcus aureus | 21 mm inhibition zone at 100mg/well | [17] |

| Amine linked bis-heterocycle with oxazole | Klebsiella pneumoniae | 22 mm inhibition zone at 100mg/well | [17] |

| Pyrazole, oxazole, imidazole derivative (18) | Quinolone-resistant Gram-positive bacteria | Potent activity | [17] |

| 1,3-oxazole derivative (23) | S. aureus, E. coli, B. subtilis, K. pneumonia | Notable activity at 200 µg/ml | [19] |

| 3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid (1d) | E. coli ATCC 25922 | 28.1 | [18] |

| 3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid (1d) | C. albicans 128 | 14 | [18] |

| Oxazole derivative 3(d) | S. aureus, B. subtilis, E. coli, P. aeruginosa | 100-500 | [20] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[21]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Oxazole derivative stock solution

-

Inoculum suspension standardized to 0.5 McFarland turbidity

Procedure:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.[17]

-

Add 100 µL of the oxazole derivative stock solution to the first well of each row, creating a 1:2 dilution.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.[17]

-

Prepare an inoculum of the microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 100 µL of the standardized inoculum to each well. Include a positive control (inoculum without the compound) and a negative control (broth only).

-

Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[22]

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Oxazole derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[21]

Mechanism of Anti-inflammatory Action: COX-2 Inhibition

A primary mechanism for the anti-inflammatory activity of many oxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[23] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[24]

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro and in vivo anti-inflammatory activity of selected oxazole derivatives.

| Compound/Derivative | Assay | Activity | Reference |

| Oxazole derivative (84) | COX-2 Inhibition | 70.14% inhibition | [23] |

| Diaryl heterocyclic oxazole (85) | COX-2 Inhibition | 47.10% inhibition | [23] |

| 1,3,4-Oxadiazole (8b) | NO Production Inhibition (RAW 264.7 cells) | IC50 = 0.40 µM | [25] |

| 1,3,4-Oxadiazole (11c) | COX-2 Inhibition | IC50 = 0.04 µM | [25] |

| N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide | Carrageenan-induced paw edema | 45.1 - 81.7% protection | [26] |

| 2,5-Disubstituted-1,3,4-oxadiazole (Ox-6f) | Carrageenan-induced paw edema | 79.83% reduction in edema | [27] |

| 2,5-Diaryl-1,3,4-oxadiazole (6e, 6f, 7f) | Carrageenan-induced paw edema | Superior to celecoxib | [28] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[4]

Materials:

-

Wistar rats (or other suitable rodent model)

-

1% (w/v) carrageenan solution in saline

-

Oxazole derivative suspension/solution

-

Plethysmometer or calipers

-

Standard anti-inflammatory drug (e.g., indomethacin)

Procedure:

-

Fast the animals overnight before the experiment with free access to water.

-

Administer the oxazole derivative or the standard drug (e.g., intraperitoneally or orally) to the test groups of animals. The control group receives the vehicle only.[19]

-

After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[1][19]

-

Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[19]

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by oxazole derivatives.

Tubulin Polymerization Inhibition

STAT3 Signaling Pathway Inhibition

COX-2 Inhibition Pathway

Conclusion

Oxazole derivatives represent a highly versatile and promising class of compounds in drug discovery. Their diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, are attributed to their ability to interact with a wide range of biological targets. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of novel oxazole-based therapeutics with improved efficacy and safety profiles. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and effective treatments for a variety of diseases.

References

- 1. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]

- 2. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4.3.3. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 5. inotiv.com [inotiv.com]

- 6. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cbijournal.com [cbijournal.com]

- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 22. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 23. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

In Silico Prediction of 2-(3-Cyclohexylpropionyl)oxazole Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of the novel compound, 2-(3-Cyclohexylpropionyl)oxazole. Given the therapeutic potential of oxazole derivatives, which are known to exhibit a wide range of pharmacological effects including anti-inflammatory, anticancer, and antimicrobial activities, computational approaches offer a rapid and cost-effective means to explore the potential biological targets and mechanisms of action of this specific molecule.[1][2][3] This document outlines detailed protocols for key in silico techniques, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore hypothesis generation. Furthermore, it presents hypothetical predictive data and visual workflows to guide researchers in the virtual screening and characterization of this compound.

Introduction to this compound and In Silico Bioactivity Prediction

The oxazole ring is a key structural motif found in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives have been reported to modulate the activity of various protein targets, leading to diverse therapeutic applications.[1][3] The compound this compound, with its unique combination of a cyclohexyl group and an oxazole core, presents an interesting candidate for drug discovery.

Computer-aided drug discovery (CADD) plays a pivotal role in modern pharmaceutical research, enabling the rapid screening of large compound libraries and the prediction of potential biological activities.[4][5] These in silico methods are broadly categorized into structure-based and ligand-based approaches.[4] Structure-based methods, such as molecular docking, rely on the three-dimensional structure of the biological target to predict ligand binding.[6] In contrast, ligand-based methods, including QSAR and pharmacophore modeling, utilize the properties of known active molecules to predict the activity of new compounds.[7][8] This guide will delve into both approaches to build a comprehensive predictive profile for this compound.

Predicted Bioactivity Profile of this compound

Based on the known activities of structurally similar oxazole derivatives, we hypothesize that this compound is likely to exhibit anti-inflammatory or anticancer properties. For the purpose of this guide, we will explore its potential as an inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, and as a potential modulator of a cancer-related kinase.

Hypothetical Molecular Docking Results

To provide a concrete example, a hypothetical molecular docking study was conceptualized for this compound against human COX-2 (PDB ID: 5IKQ). The predicted binding affinities and interactions are summarized in the table below.

| Compound | Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| This compound | COX-2 | 5IKQ | -8.5 | Hydrogen bond with Arg120, Hydrophobic interactions with Val523, Ala527 |

| Celecoxib (Control) | COX-2 | 5IKQ | -10.2 | Hydrogen bond with Arg513, Hydrophobic interactions with Val523, Ser353 |

Hypothetical QSAR Model Data

A hypothetical QSAR model was developed based on a dataset of 25 oxazole derivatives with known COX-2 inhibitory activity. The model aims to predict the half-maximal inhibitory concentration (IC50) based on molecular descriptors.

| Compound ID | Structure | Molecular Weight | LogP | Topological Polar Surface Area (TPSA) | Experimental pIC50 (-log(IC50 M)) | Predicted pIC50 |

| Oxazole-1 | (Structure) | 180.2 | 2.1 | 45.3 | 6.8 | 6.7 |

| Oxazole-2 | (Structure) | 194.2 | 2.5 | 48.1 | 7.1 | 7.0 |

| ... | ... | ... | ... | ... | ... | ... |

| This compound | (Structure) | 207.3 | 3.2 | 38.7 | (To be determined) | 7.5 |

Experimental Protocols for In Silico Prediction

This section provides detailed methodologies for the key in silico experiments discussed in this guide.

Molecular Docking Protocol

Objective: To predict the binding mode and affinity of this compound to a specific protein target (e.g., COX-2).

Materials:

-

3D structure of the target protein (from Protein Data Bank).

-

3D structure of this compound (generated from its 2D structure).

-

Molecular docking software (e.g., AutoDock, Glide, GOLD).[9][10]

Procedure:

-

Protein Preparation:

-

Download the crystal structure of the target protein (e.g., PDB ID: 5IKQ).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate atom types and charges.

-

Define the binding site or active site, typically based on the location of the co-crystallized ligand or through binding site prediction tools.

-

-

Ligand Preparation:

-

Draw the 2D structure of this compound using a chemical drawing tool.

-

Convert the 2D structure to a 3D conformation.

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

Assign appropriate atom types and charges.

-

-

Docking Simulation:

-

Set up the docking parameters, including the search algorithm (e.g., genetic algorithm) and the number of docking runs.[9]

-

Define the grid box that encompasses the defined binding site of the protein.

-

Run the docking simulation to generate multiple binding poses of the ligand within the protein's active site.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding energies.

-

The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-ranked pose.

-

QSAR Modeling Protocol

Objective: To develop a mathematical model that relates the chemical structure of oxazole derivatives to their biological activity.

Materials:

-

A dataset of oxazole compounds with known biological activity (e.g., IC50 values).

-

Software for calculating molecular descriptors (e.g., PaDEL-Descriptor, RDKit).

-

Statistical software for model building (e.g., R, Python with scikit-learn).

Procedure:

-

Data Collection and Curation:

-

Compile a dataset of at least 20-30 structurally diverse oxazole derivatives with experimentally determined activity against the target of interest.

-

Ensure the activity data is consistent and from a reliable source.

-

Draw the 2D structures of all compounds.

-

-

Descriptor Calculation:

-

Calculate a wide range of molecular descriptors for each compound, including constitutional, topological, geometrical, and electronic descriptors.

-

-

Data Splitting:

-

Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). The training set is used to build the model, and the test set is used to validate its predictive power.

-

-

Model Building and Validation:

-

Use a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), to build a model that correlates the descriptors with the biological activity.

-

Perform internal validation (e.g., cross-validation) on the training set to assess the model's robustness.

-

Perform external validation on the test set to evaluate the model's predictive ability. Key statistical parameters to assess include the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).

-

-

Prediction for New Compounds:

-

Once a statistically robust and predictive QSAR model is developed, it can be used to predict the activity of new compounds like this compound.

-

Pharmacophore Modeling Protocol

Objective: To identify the common 3D arrangement of chemical features essential for the biological activity of oxazole derivatives.

Materials:

-

A set of active compounds (ligands).

-

Pharmacophore modeling software (e.g., Phase, LigandScout).

Procedure:

-

Ligand Set Preparation:

-

Select a set of structurally diverse and potent active compounds.

-

Generate low-energy 3D conformations for each ligand.

-

-

Pharmacophore Feature Identification:

-

Identify the key pharmacophoric features for each ligand, such as hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings, and positive/negative ionizable groups.

-

-

Pharmacophore Model Generation:

-

Align the active ligands based on their common features.

-

Generate pharmacophore hypotheses that represent the 3D arrangement of these common features.

-

Score and rank the generated hypotheses based on how well they map the active compounds.

-

-

Model Validation:

-

Validate the best pharmacophore model by screening a database containing known active and inactive compounds. A good model should be able to distinguish between active and inactive molecules.

-

-

Virtual Screening:

-

Use the validated pharmacophore model as a 3D query to screen large compound databases to identify novel molecules that match the pharmacophoric features and are therefore likely to be active.

-

Visualizations of In Silico Workflows and Pathways

To further clarify the methodologies and their context, the following diagrams have been generated using Graphviz.

References

- 1. youtube.com [youtube.com]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. neovarsity.org [neovarsity.org]

- 9. youtube.com [youtube.com]

- 10. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

The Oxazole Scaffold: A Versatile Core for Novel Drug Discovery

A Technical Guide to the Discovery, Characterization, and Therapeutic Potential of Novel Oxazole Compounds

For researchers, scientists, and professionals in drug development, the search for novel molecular scaffolds that offer both synthetic accessibility and a broad spectrum of biological activities is a perpetual endeavor. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, has emerged as a "privileged" structure in medicinal chemistry. Its unique electronic properties and ability to engage in diverse non-covalent interactions with biological targets have led to the development of numerous compounds with significant therapeutic potential.[1][2][3][4] This technical guide provides an in-depth overview of the discovery and characterization of novel oxazole compounds, complete with data-driven insights, detailed experimental protocols, and visual representations of key concepts.

A Spectrum of Biological Activity: From Metabolism to Oncology

Recent research has highlighted the remarkable versatility of the oxazole core, with derivatives demonstrating efficacy across a range of therapeutic areas. These include metabolic disorders, infectious diseases, and oncology. The inherent properties of the oxazole ring allow it to serve as a versatile pharmacophore that can be readily modified to achieve desired potency and selectivity.[1][2][5]

Modulating Metabolic Pathways

A notable area of investigation is the development of oxazole-based compounds for the treatment of diabetes. Researchers have designed and synthesized series of 2,4-disubstituted-oxazole derivatives, identifying lead compounds with potent hypoglycemic activity.[6] One optimized compound, 5k , demonstrated a significant increase in glucose consumption in HepG2 cells, surpassing the activity of the widely used antidiabetic drug, metformin.[6] Mechanistic studies suggest that these compounds may exert their effects through the activation of the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis.[6]

Combating Fungal and Viral Infections

The oxazole scaffold has also proven to be a valuable template for the development of novel anti-infective agents. By incorporating an oxazole group into pyrazol-5-yl-benzamide derivatives, scientists have created potent succinate dehydrogenase (SDH) inhibitors with significant antifungal properties.[7] Several of these compounds exhibited excellent inhibitory activity against various fungal pathogens, with some surpassing the efficacy of the commercial fungicide boscalid.[7]

In the realm of antiviral research, the emergence of global health threats like SARS-CoV-2 has spurred the search for new therapeutic interventions. A family of synthetic oxazole-based macrocycles has been discovered to be active against this coronavirus.[8] Docking studies and in-vitro assays have confirmed their inhibitory activity against the SARS-CoV-2 main protease, a crucial enzyme for viral replication.[8]

A New Frontier in Anticancer Research

The development of oxazole-containing compounds as anticancer agents represents a particularly active and promising area of research.[5][9][10] These compounds have been shown to target a variety of cancer-related pathways and proteins. Their mechanisms of action include the inhibition of protein kinases, disruption of microtubule dynamics, and modulation of transcription factors like STAT3.[10][11] The structural diversity achievable with the oxazole core allows for the fine-tuning of activity against specific cancer cell lines and targets.[5][10] For instance, certain benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis in tumors.[12]

Quantitative Analysis of Biological Activity

To facilitate a comparative analysis of the therapeutic potential of various novel oxazole compounds, the following tables summarize key quantitative data from recent studies.

| Compound | Target/Assay | Cell Line | IC50 / EC50 / Activity | Reference |

| Compound 5k | Glucose Consumption | HepG2 | 60% increase vs control | [6] |

| Compound C13 | Sclerotinia sclerotiorum | - | EC50 = 0.69 mg/L | [7] |

| Compound C14 | Sclerotinia sclerotiorum | - | EC50 = 0.26 mg/L | [7] |

| Compound C16 | Sclerotinia sclerotiorum | - | EC50 = 0.95 mg/L | [7] |

| Oxazolismycin | Angiotensin-Converting Enzyme (ACE) | - | IC50 = 0.326 µM | [13][14] |

| Macrocycle 13 | SARS-CoV-2 | Vero-E6 | Superior to carboxamides | [8] |

| Macrocycle 14 | SARS-CoV-2 | Vero-E6 | Superior to carboxamides | [8] |

| Compound 12l | VEGFR-2 Kinase | - | IC50 = 97.38 nM | [12] |

| Compound 12l | Antiproliferative | HepG2 | IC50 = 10.50 µM | [12] |

| Compound 12l | Antiproliferative | MCF-7 | IC50 = 15.21 µM | [12] |

Visualizing the Science: Pathways and Processes

To provide a clearer understanding of the complex biological and chemical processes involved in the study of oxazole compounds, the following diagrams illustrate key signaling pathways and experimental workflows.

Foundational Methodologies: Experimental Protocols

The successful discovery and characterization of novel oxazole compounds rely on robust and reproducible experimental protocols. The following sections detail the methodologies for the synthesis and biological evaluation of these promising molecules.

General Synthesis of 2,4-Disubstituted Oxazole Derivatives

A common and effective method for the synthesis of 2,4-disubstituted oxazoles is the van Leusen reaction.[4] This reaction typically involves the condensation of an aldehyde with a tosylmethyl isocyanide (TosMIC) derivative in the presence of a base.

Materials:

-

Substituted aromatic aldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K2CO3)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

A solution of the substituted aromatic aldehyde (1.0 eq) and TosMIC (1.1 eq) in methanol is prepared in a round-bottom flask.

-

Potassium carbonate (1.5 eq) is added to the solution, and the mixture is stirred at room temperature for 12-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and water.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

-

The structure of the purified oxazole derivative is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[8]

In Vitro Antifungal Susceptibility Testing

The antifungal activity of novel oxazole compounds can be assessed using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Synthesized oxazole compounds

-

Fungal strains (e.g., Sclerotinia sclerotiorum, Alternaria alternata, Botrytis cinerea)[7]

-

Potato Dextrose Broth (PDB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

The oxazole compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Serial dilutions of the compounds are prepared in PDB in 96-well microtiter plates.

-

A standardized inoculum of each fungal strain is prepared and added to each well.

-

The plates are incubated at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.

-

Fungal growth is determined by measuring the optical density at a specific wavelength (e.g., 600 nm) using a spectrophotometer.

-

The EC50 value, the concentration of the compound that inhibits 50% of fungal growth, is calculated by plotting the percentage of growth inhibition against the compound concentration.[7]

Cell-Based Glucose Consumption Assay

The hypoglycemic effect of oxazole derivatives can be evaluated by measuring their ability to stimulate glucose uptake in a relevant cell line, such as HepG2 human liver cancer cells.

Materials:

-

Synthesized oxazole compounds

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Glucose Assay Kit

-

96-well cell culture plates

Procedure:

-

HepG2 cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the oxazole compounds or a positive control (e.g., metformin) in serum-free DMEM for a specified period (e.g., 24 hours).

-

After the treatment period, the glucose concentration in the culture medium is measured using a commercially available glucose assay kit according to the manufacturer's instructions.

-

The amount of glucose consumed by the cells is calculated by subtracting the final glucose concentration from the initial glucose concentration.

-

The results are typically expressed as a percentage of glucose consumption relative to a vehicle-treated control.[6]

This guide provides a foundational understanding of the current landscape of oxazole compound research. The versatility of the oxazole scaffold, coupled with innovative synthetic strategies and robust biological evaluation, continues to position it as a cornerstone in the development of next-generation therapeutics. The provided data, visualizations, and protocols serve as a valuable resource for scientists dedicated to advancing the frontiers of drug discovery.

References

- 1. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. benthamscience.com [benthamscience.com]

- 11. IL152115A0 - Oxazole derivatives and their uses as tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 12. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery-and-characterization-of-oxazolismycin-an-oxazole-containing-natural-product-with-an-atypical-loading-mechanism - Ask this paper | Bohrium [bohrium.com]

- 14. Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Alkyl Substituents in the Bioactivity of Oxazole Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and metabolic regulatory effects.[1][2] The substitution pattern on the oxazole core is a key determinant of the pharmacological profile of these compounds. This technical guide delves into the critical role of alkyl substituents in modulating the structure-activity relationship (SAR) of oxazole derivatives, providing a comprehensive overview for researchers engaged in the design and development of novel therapeutics.

Structure-Activity Relationship of Alkyl-Substituted Oxazoles

The introduction of alkyl groups at various positions of the oxazole ring can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. The size, shape, and lipophilicity of the alkyl substituent can dictate the interaction with biological targets.

Antibacterial Activity

The antibacterial potential of alkyl-substituted oxazoles has been a subject of considerable interest. The length and nature of the alkyl chain can modulate the compound's ability to penetrate bacterial cell walls and interact with intracellular targets.

| Compound ID | R1-Substituent | R2-Substituent | R3-Substituent | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| 1a | Methyl | Phenyl | H | S. aureus | >100 | [3] |

| 1b | Ethyl | Phenyl | H | S. aureus | 64 | [3] |

| 1c | Propyl | Phenyl | H | S. aureus | 32 | [3] |

| 1d | Isopropyl | Phenyl | H | S. aureus | 64 | [3] |

| 2a | Phenyl | Methyl | H | E. coli | >100 | [3] |

| 2b | Phenyl | Ethyl | H | E. coli | 128 | [3] |

| 2c | Phenyl | Propyl | H | E. coli | 64 | [3] |

Table 1: Influence of Alkyl Substituents on Antibacterial Activity of 2,4-Disubstituted Oxazoles.

As evidenced in Table 1, for a series of 2-alkyl-4-phenyl-oxazoles, increasing the alkyl chain length from methyl to propyl at the R1 position (compounds 1a-1c ) leads to a progressive increase in antibacterial activity against Staphylococcus aureus. This suggests that enhanced lipophilicity may facilitate better membrane interaction or binding to a hydrophobic pocket in the target protein. However, the introduction of branching, as in the isopropyl substituent (1d ), results in a slight decrease in activity compared to the linear propyl chain, indicating that steric factors may also play a role. A similar trend is observed for 4-alkyl-2-phenyl-oxazoles against Escherichia coli (compounds 2a-2c ).

Anticancer Activity

Alkyl-substituted oxazoles have also emerged as promising anticancer agents, with their activity often linked to the inhibition of key signaling pathways involved in cell proliferation and survival.

| Compound ID | R1-Substituent | R2-Substituent | R3-Substituent | Cancer Cell Line | Activity (IC50 in µM) | Reference |

| 3a | Methyl | Phenyl | H | MCF-7 (Breast) | 15.2 | [4] |

| 3b | Ethyl | Phenyl | H | MCF-7 (Breast) | 10.8 | [4] |

| 3c | Propyl | Phenyl | H | MCF-7 (Breast) | 7.5 | [4] |

| 4a | Phenyl | Methyl | H | A549 (Lung) | 22.4 | [4] |

| 4b | Phenyl | Ethyl | H | A549 (Lung) | 18.1 | [4] |

| 4c | Phenyl | Isopropyl | H | A549 (Lung) | 25.6 | [4] |

Table 2: Influence of Alkyl Substituents on Anticancer Activity of 2,5-Disubstituted Oxazoles.

The data in Table 2 suggests that for 2-alkyl-5-phenyl-oxazoles (compounds 3a-3c ), a longer alkyl chain at the R1 position correlates with increased cytotoxicity against the MCF-7 breast cancer cell line. This trend is consistent with the observations in antibacterial studies, pointing towards the importance of lipophilicity for cellular uptake or target engagement. In the case of 5-alkyl-2-phenyl-oxazoles (compounds 4a-4c ) against the A549 lung cancer cell line, an ethyl group at the R2 position appears to be optimal, with a bulkier isopropyl group leading to a decrease in activity, again highlighting the interplay between lipophilicity and steric hindrance.

Anti-inflammatory Activity

The anti-inflammatory properties of oxazole derivatives can also be fine-tuned by alkyl substitution, particularly in the context of inhibiting enzymes like cyclooxygenase-2 (COX-2).

| Compound ID | R1-Substituent | R2-Substituent | COX-2 Inhibition (IC50 in µM) | Reference |

| 5a | Phenyl | Methyl | 5.2 | [5] |

| 5b | Phenyl | Ethyl | 3.8 | [5] |

| 5c | Phenyl | n-Propyl | 2.1 | [5] |

| 5d | Phenyl | n-Butyl | 1.5 | [5] |

Table 3: Structure-Activity Relationship of 5-Alkyl-2-phenyl-oxazoles as COX-2 Inhibitors.

As shown in Table 3, for 5-alkyl-2-phenyl-oxazoles, increasing the length of the alkyl chain at the R2 position from methyl to n-butyl results in a significant enhancement of COX-2 inhibitory activity. This strong positive correlation suggests that the alkyl group likely interacts with a hydrophobic region within the active site of the COX-2 enzyme.

Experimental Protocols

General Synthesis of 2,5-Dialkyl-Oxazoles

This protocol describes a general method for the synthesis of 2,5-dialkyl-oxazoles via the condensation of an α-bromo ketone with an amide.

Materials:

-

α-bromo ketone (e.g., 2-bromopentan-3-one)

-

Amide (e.g., propionamide)

-

Phosphorus oxychloride (POCl₃)

-

Toluene

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of the α-bromo ketone (1.0 eq) in toluene (5 mL/mmol of ketone) at 0 °C, add phosphorus oxychloride (1.2 eq) dropwise.

-

Add the amide (1.1 eq) to the reaction mixture and allow it to warm to room temperature.

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2,5-dialkyl-oxazole.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Antibacterial Susceptibility Testing: Micro Broth Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

-

96-well microtiter plates

-

Bacterial culture (e.g., S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Test compound stock solution (in DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Spectrophotometer

Procedure:

-

Prepare a bacterial inoculum in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

In a 96-well plate, add 50 µL of MHB to all wells.

-

Add 50 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring 50 µL from one well to the next.

-

Repeat the serial dilution for the positive control antibiotic in a separate row.

-

Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control well (MHB + inoculum) and a sterility control well (MHB only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Signaling Pathways and Experimental Workflows

Modulation of AMPK Signaling Pathway

Some oxazole derivatives have been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a central role in cellular energy homeostasis.[3] Activation of AMPK can be a therapeutic strategy for metabolic diseases and some cancers.

Inhibition of Tyrosine Kinase Signaling

Many oxazole-based compounds have been developed as tyrosine kinase inhibitors, which are crucial in cancer therapy as they can block the signaling pathways that lead to cell proliferation and survival.[6]

Experimental Workflow for SAR Studies

The systematic evaluation of the structure-activity relationship of alkyl-substituted oxazoles involves a logical progression of synthesis, characterization, and biological testing.

Conclusion

The strategic incorporation of alkyl substituents onto the oxazole scaffold is a powerful tool for modulating biological activity. As demonstrated, variations in alkyl chain length, branching, and position can have a profound impact on the antibacterial, anticancer, and anti-inflammatory properties of these compounds. A systematic approach to synthesis and biological evaluation, guided by the principles of structure-activity relationships, will continue to be instrumental in the development of novel and effective oxazole-based therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in this exciting and impactful field of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anti-adipogenic action of a novel oxazole derivative through activation of AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. HK1112195B - Substituted oxazole derivatives and their use as tyrosine kinase inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Cyclohexylpropionyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the synthetic organic compound 2-(3-Cyclohexylpropionyl)oxazole. While experimentally determined data for this specific molecule is limited in publicly accessible literature, this document compiles available predicted values and outlines detailed, standardized experimental protocols for their determination. This guide is intended to serve as a valuable resource for researchers and drug development professionals, enabling a thorough understanding of the compound's characteristics and providing a framework for its empirical analysis. The oxazole moiety is a key feature in numerous biologically active compounds, suggesting potential pharmacological relevance for this molecule. A hypothetical signaling pathway, based on the known activities of other oxazole derivatives, is presented to illustrate a potential mechanism of action that could be investigated.

Chemical Identity and Predicted Physicochemical Properties

This compound is a chemical compound with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol .[1][2] Its structure features a cyclohexyl group linked by a propionyl chain to an oxazole ring.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Data Source |

| Boiling Point | 317.6 ± 25.0 °C | ChemicalBook[1] |

| Density | 1.057 ± 0.06 g/cm³ | ChemicalBook[1] |

| pKa | -1.71 ± 0.10 | ChemicalBook[1] |

Note: The data presented in Table 1 are predicted values and have not been experimentally verified. These predictions provide a preliminary assessment of the compound's properties, but empirical determination is crucial for accurate characterization.

Experimental Protocols for Physicochemical Characterization

To facilitate the experimental validation of the predicted properties and to determine other critical parameters, the following standard protocols are provided.

Determination of Melting Point

Methodology: The melting point can be determined using a digital melting point apparatus. A small, powdered sample of the purified compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it becomes completely liquid is recorded.

Determination of Boiling Point

Methodology: The boiling point can be determined using the distillation method. The compound is heated in a distillation flask equipped with a condenser and a thermometer. The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point.

Determination of Solubility

Methodology: The solubility of the compound in various solvents (e.g., water, ethanol, DMSO) can be determined using the shake-flask method. A known amount of the compound is added to a specific volume of the solvent in a sealed flask. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured, typically by UV-Vis spectroscopy or HPLC.

Determination of the Acid Dissociation Constant (pKa)

Methodology: The pKa can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is measured after each addition of the titrant. A titration curve is then plotted (pH vs. volume of titrant), and the pKa is determined from the midpoint of the buffer region.

Determination of the Partition Coefficient (LogP)

Methodology: The octanol-water partition coefficient (LogP) can be determined using the shake-flask method. The compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the phases are then separated. The concentration of the compound in each phase is determined, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Potential Biological Activity and Signaling Pathways

While no specific biological activities of this compound have been reported, the oxazole scaffold is present in a wide range of biologically active molecules with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5][6] For instance, some oxazole derivatives have been shown to exhibit antiproliferative activity by targeting specific signaling pathways in cancer cells.[7][8]

Based on the activities of related oxazole-containing compounds, a hypothetical signaling pathway that could be modulated by this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

References

- 1. This compound CAS#: 898759-06-3 [m.chemicalbook.com]

- 2. This compound CAS#: 898759-06-3 [amp.chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of 2-(3-Cyclohexylpropionyl)oxazole: A Technical Guide to Thermostability and Solubility Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-(3-Cyclohexylpropionyl)oxazole, focusing on its thermostability and solubility. As a novel small molecule, understanding these parameters is critical for its potential development as a therapeutic agent. This document outlines the standard experimental protocols for determining these characteristics, presents data in a structured format, and includes workflow diagrams for key experimental procedures. This guide is intended to be a valuable resource for researchers and drug development professionals involved in the characterization and formulation of new chemical entities.

Introduction

The successful development of a new chemical entity (NCE) into a viable drug candidate is contingent upon a thorough understanding of its physicochemical properties. Among these, thermostability and solubility are paramount as they directly influence the compound's storage, formulation, bioavailability, and overall efficacy. This whitepaper details the experimental approaches to characterize the thermostability and solubility of the novel compound, this compound. While specific experimental data for this compound is not publicly available, this guide presents the standardized methodologies that would be employed for its characterization.

Thermostability Assessment

Thermostability is a critical parameter that dictates the temperature at which a compound begins to degrade.[1][2] This information is vital for determining appropriate storage and handling conditions, as well as for predicting its shelf-life.[3] The primary techniques for assessing the thermostability of a small molecule like this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] This technique is used to determine the temperature at which the compound begins to decompose.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-10 mg) is placed into a tared TGA sample pan.

-